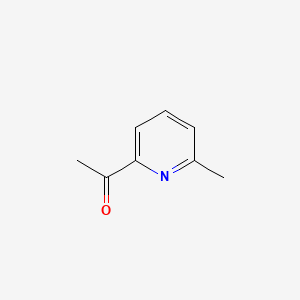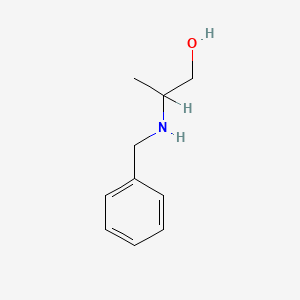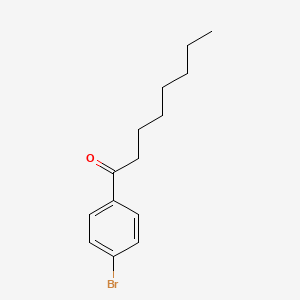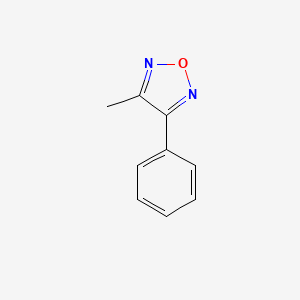
2-(1,3-Benzothiazol-2-ylthio)acetohydrazide
Overview
Description
Synthesis Analysis
The synthesis of 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide involves key intermediate steps that lead to the formation of novel heterocyclic compounds. One method includes treating 2-(benzo[d]thiazol-2’-ylthio)acetohydrazide with acetylacetone to afford N-(4-oxopentan-2-ylidine) acetohydrazide derivatives. These derivatives are then used as intermediates for synthesizing a novel series of condensation and substituted derivatives of 2-(benzo[d]thiazol-2’-ylthio) acetohydrazide in good yields. The synthesized compounds are characterized by elemental analysis, 1H-NMR, 13C-NMR spectra, and X-ray crystallographic investigations, contributing significantly to the crystallographic database of heterocyclic compounds (Al-Omran & El-Khair, 2016).
Scientific Research Applications
Synthesis and Characterization
Synthesis of Novel Derivatives : 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide has been used as a key intermediate for synthesizing novel heterocyclic compounds, characterized by elemental analysis, NMR spectroscopy, and X-ray crystallography (Al-Omran & El-Khair, 2016).
Development of Antimicrobial Agents : This compound has been involved in the synthesis of Schiff base derivatives, which were then tested for their antibacterial activity, showcasing its potential in developing new antimicrobial agents (Al-Smaisim, Raauf, & Salman, 2010).
Anticancer Research
Anticancer Compound Synthesis : Studies have shown its use in synthesizing benzothiazole acylhydrazones, which were then evaluated for their anticancer properties. This highlights its role in the development of new anticancer agents (Osmaniye et al., 2018).
Evaluation Against Cancer Cell Lines : Derivatives of this compound have been tested against various cancer cell lines, including human lung adenocarcinoma and rat brain glioma, demonstrating significant anticancer activity and apoptosis induction (Osmaniye et al., 2018).
Anticonvulsant Research
- Anticonvulsant Activity : There has been research on synthesizing derivatives for anticonvulsant activity, with some compounds showing significant protection in mice against psychomotor seizures, indicating its potential in epilepsy treatment (Kumar et al., 2011).
Miscellaneous Applications
Synthesis of Thiazolidinones : This compound is involved in the synthesis of thiazolidinones, a class of compounds with various biological activities, including antibacterial and antifungal properties (Bhatt, Nimavat, & Vyas, 2013).
Neat Reaction Technology : It's used in neat reaction technology for synthesizing thiazolidinones, offering a more efficient and environmentally friendly method of synthesis (Desai, Raval, & Desai, 2006).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide are epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and synaptic transmission, which are key factors in the onset and propagation of seizures.
Mode of Action
This compound interacts with its targets by binding to these receptors and exchangers This interaction alters the normal function of these targets, leading to changes in neuronal excitability and synaptic transmission
Biochemical Pathways
The compound affects the GABAergic and glutamatergic pathways, which are involved in the regulation of neuronal excitability and synaptic transmission . By interacting with the GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger, the compound can influence the balance between excitatory and inhibitory signals in the brain, potentially reducing the likelihood of seizure onset.
Pharmacokinetics
A computational study was carried out for the calculation of pharmacophore pattern and prediction of pharmacokinetic properties
Result of Action
The most active compound of the series, 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[4-(4-bromophenoxy)benzylidene]acetohydrazide (BT 15), showed 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice . This suggests that the compound has a significant anticonvulsant effect.
properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS2/c10-12-8(13)5-14-9-11-6-3-1-2-4-7(6)15-9/h1-4H,5,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERPICSYASCOGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293761 | |
| Record name | 2-benzothiazol-2-ylthioacetylhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24044-91-5 | |
| Record name | 24044-91-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91897 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-benzothiazol-2-ylthioacetylhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of modifying 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide to create new derivatives?
A1: The study aimed to synthesize new heterocyclic compounds derived from this compound and evaluate their potential antimicrobial activity []. Researchers explored various modifications, including the formation of Schiff bases, oxadiazole rings, hydrazinecarbothioamides, and dihydrophthalazine-1,4-dione derivatives. By introducing different functional groups and altering the core structure, the study sought to identify derivatives with enhanced antimicrobial properties compared to the parent compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1266824.png)



![2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol](/img/structure/B1266828.png)

![2-Azabicyclo[2.2.1]hept-5-ene](/img/structure/B1266832.png)






